molecular formula C21H21F3N2O B2800449 5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009409-98-6

5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2800449
CAS No.: 1009409-98-6
M. Wt: 374.407
InChI Key: OZJORYJKJIEZSQ-UHFFFAOYSA-N
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Description

5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C21H21F3N2O and its molecular weight is 374.407. The purity is usually 95%.
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Scientific Research Applications

Vascular Smooth Muscle Relaxation and Antihypertensive Activity

A series of tetrahydropyrrolo[1,2-a]quinoxalines, including compounds similar to 5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one, have been studied for their ability to relax K+-depolarized aortic smooth muscle and antihypertensive activity. Some compounds demonstrated significant vascular smooth muscle relaxant activity, although these did not correlate strongly with hypotensive effects (Abou-Gharbia et al., 1984).

Anticancer Activity

Compounds structurally related to the subject chemical, such as novel synthetic makaluvamine analogues, have been investigated for their anticancer activities. These studies included detailed in vitro and in vivo analyses in breast cancer cell lines, revealing the potential of these compounds as therapeutic agents for breast cancer (Wang et al., 2009).

Synthesis and Chemical Structure Exploration

The synthesis and structural elucidation of similar perhydro-2(1H)-quinoxalinones and perhydropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been a subject of research. This includes exploring the chemistry and reactions of these compounds, contributing to our understanding of their chemical properties (Rees, 1987).

Electronic Transport Materials for Organic Electronics

Research has been conducted on quinoxaline-containing compounds as electronic transporting materials, with variations in their molecular orbital distributions influencing their electronic properties. These compounds have been applied in organic electronics, particularly in organic light-emitting diodes (OLEDs) (Yin et al., 2016).

Pharmacology and GABAA/Benzodiazepine Receptor Binding

Compounds including imidazo[1,5-a]quinoxaline amides and carbamates, which are structurally related to the chemical , have been shown to bind with high affinity to the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies. These findings are significant in the context of neuroscience and pharmacology (Tenbrink et al., 1994).

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O/c1-13-5-6-14(2)15(10-13)12-26-19-11-16(21(22,23)24)7-8-17(19)25-9-3-4-18(25)20(26)27/h5-8,10-11,18H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJORYJKJIEZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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